N-{5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
Overview
Description
N-{5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C12H12N4O4S2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is 340.02999722 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds bearing a 1,3,4-thiadiazole moiety have shown significant promise in combating various bacterial and fungal pathogens. Studies by Xu Tang et al. (2019) have demonstrated that these derivatives possess good antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus (TMV). This suggests their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Xu Tang et al., 2019).
Anticancer Activities
The 1,3,4-thiadiazole core is a significant pharmacological scaffold in medicinal chemistry, with several derivatives synthesized to investigate their biological activities, including anticancer properties. For instance, M. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to test their biological activities, where compounds exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity. Notably, one compound demonstrated cytotoxicity on cancer cell lines, indicating the potential for utilization alongside chemotherapy drugs for more effective cancer treatment strategies (M. Gür et al., 2020).
Antioxidant and Anti-inflammatory Properties
Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. The compounds showed promising activity in various assays, indicating their potential as therapeutic agents in conditions involving oxidative stress and inflammation (Satish Koppireddi et al., 2013).
Properties
IUPAC Name |
N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c1-7(17)13-11-14-15-12(22-11)21-6-8-3-4-10(20-2)9(5-8)16(18)19/h3-5H,6H2,1-2H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSADVAOMGCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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